Lithium;ethenoxy(trimethyl)silane

Description

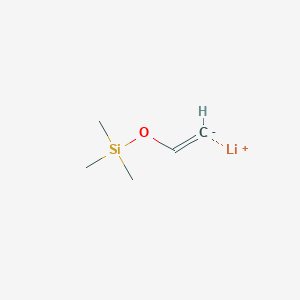

Lithium;ethenoxy(trimethyl)silane (IUPAC: lithium; ethynyl(trimethyl)silane) is an organolithium reagent with the chemical formula (CH₃)₃SiC≡CLi. It is characterized by a lithium cation paired with a trimethylsilyl-substituted acetylide anion. This compound is highly reactive due to the presence of the acetylide group, making it a valuable reagent in organic synthesis for carbon-carbon bond formation, particularly in alkyne coupling reactions .

Key properties include:

- Structure: The trimethylsilyl group (SiMe₃) stabilizes the acetylide anion through σ-π conjugation, reducing its basicity while retaining nucleophilic reactivity.

- Applications: Used in the synthesis of silylated alkynes, cross-coupling reactions, and as a precursor for introducing trimethylsilylacetylene moieties into organic frameworks .

Properties

CAS No. |

78108-48-2 |

|---|---|

Molecular Formula |

C5H11LiOSi |

Molecular Weight |

122.2 g/mol |

IUPAC Name |

lithium;ethenoxy(trimethyl)silane |

InChI |

InChI=1S/C5H11OSi.Li/c1-5-6-7(2,3)4;/h1,5H,2-4H3;/q-1;+1 |

InChI Key |

TXKCWTWSUIVCGL-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[Si](C)(C)OC=[CH-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;ethenoxy(trimethyl)silane typically involves the reaction of lithium with ethenoxy(trimethyl)silane under controlled conditions. One common method is the reaction of a terminal acetylene with a silane in the presence of a catalytic amount of sodium hydroxide or potassium hydroxide, which yields the desired silylacetylene with the expulsion of hydrogen . This reaction is highly efficient and provides a high yield of the product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process requires careful handling of reactive intermediates and control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Lithium;ethenoxy(trimethyl)silane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silicon-based oxides.

Reduction: It can act as a reducing agent in organic synthesis.

Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Hydrosilanes: Used in reduction reactions.

Halides: Used in substitution reactions.

Acids and Bases: Used to catalyze various reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, reduction reactions typically yield silicon-based hydrides, while substitution reactions can produce a variety of silicon-containing organic compounds .

Scientific Research Applications

Lithium;ethenoxy(trimethyl)silane has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of silicon-containing compounds.

Biology: Investigated for its potential use in biological systems due to its unique chemical properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Used in the production of advanced materials, such as silicon-based polymers and coatings

Mechanism of Action

The mechanism of action of lithium;ethenoxy(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can act as a reducing agent, donating electrons to other molecules and facilitating chemical reactions. It can also form stable complexes with other compounds, enhancing their reactivity and stability .

Comparison with Similar Compounds

Research Findings and Case Studies

- Battery Technology: this compound derivatives improve silicon anode stability in lithium-ion batteries by forming a robust solid-electrolyte interphase (SEI) layer, reducing capacity fade .

- Catalysis : Fluorinated phenyl(trimethyl)silanes enable efficient C–F bond activation in cross-coupling reactions, outperforming traditional Grignard reagents in selectivity .

- Material Science : Triethoxy-2-thienylsilane enhances charge transport in organic thin-film transistors (OTFTs) due to its π-conjugated thiophene moiety .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing Lithium;ethenoxy(trimethyl)silane, and how can purity be optimized?

- Methodology : Synthesis typically involves reacting organolithium reagents with trimethylsilyl epoxides. For example, phenyllithium reacts with epoxyethyl(triphenyl)silane in tetrahydrofuran (THF) to yield 1-hexen-2-yl(triphenyl)silane (>70% yield), while hexane solvent favors n-butyl(triphenyl)silane formation . Key steps include:

- Solvent selection (e.g., THF vs. hydrocarbons) to control reaction pathways.

- Slow addition of reagents under inert conditions to prevent side reactions.

- Purification via repeated precipitation in cold diethyl ether (-25°C) followed by vacuum drying .

- Data Table :

| Solvent | Product | Yield (%) | Reference |

|---|---|---|---|

| THF | 1-hexen-2-yl(triphenyl)silane | >70 | |

| Hexane | n-butyl(triphenyl)silane | Moderate |

Q. How can the physicochemical properties of this compound be accurately characterized?

- Methodology :

- Boiling Point/Density : Use standardized methods per NIST guidelines (e.g., gas chromatography for purity, density meters) . For related silanes, ethoxy(trimethyl)silane has a boiling point of 75–76°C and density of 0.757 g/mL .

- Stability : Conduct thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds.

- Reactivity Screening : Test interactions with protic solvents, oxidizers, and electrophiles under controlled conditions .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the regioselectivity of this compound in epoxide ring-opening reactions?

- Methodology :

- Systematically vary solvents (e.g., THF, hexane, ether) and temperatures to study product distribution. For example, THF promotes carbenoid intermediates, leading to alkenylsilanes, while hexane favors alkylsilanes via direct nucleophilic attack .

- Monitor reaction progress using ^1H-NMR or GC-MS to quantify intermediates.

- Data Contradiction : shows divergent pathways in THF vs. hexane, suggesting solvent coordination to lithium ions alters transition states.

Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound derivatives?

- Methodology :

- ^1H/^13C-NMR : Assign peaks using coupling constants and DEPT experiments. For trimethylsilyl acetylides, δ ~0.2 ppm (Si-CH3) and 90–100 ppm (acetylenic carbons) are diagnostic .

- IR Spectroscopy : Identify Si-O (1050–1100 cm⁻¹) and C≡C (2100–2260 cm⁻¹) stretches .

- X-ray Crystallography : Resolve stereochemistry in crystalline derivatives, as demonstrated for dispirophosphazenes in .

Q. How can competing reaction pathways (e.g., isomerization vs. direct ring-opening) be controlled in organolithium-silane systems?

- Methodology :

- Additive Screening : Introduce Lewis acids (e.g., MgBr2) to catalyze epoxide isomerization to aldehydes, enabling alternative nucleophilic pathways .

- Kinetic vs. Thermodynamic Control : Adjust reaction time and temperature; shorter times favor kinetic products (e.g., alkenylsilanes), while prolonged heating may shift equilibria.

- Mechanistic Probes : Use deuterated substrates (e.g., α-deuteriovinyl chloride) to track hydrogen migration via mass spectrometry .

Data Contradiction Analysis

- Example : reports divergent reactivity of organolithium reagents with epoxyethylsilanes depending on solvent. In THF, alkenylsilanes dominate, while hexane yields alkylsilanes. This discrepancy arises from solvent coordination to lithium, stabilizing carbenoid intermediates in THF but not in nonpolar media. Researchers must validate solvent effects through systematic kinetic studies .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.